N-CyclohexylL-Valinamide

Antiviral drug discovery HCV NS3/4A protease inhibition Infectious disease models

N-Cyclohexyl L-Valinamide (CAS 46339-96-2) is a chiral amino acid amide derived from L-valine, bearing a cyclohexyl group on the amide nitrogen, with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol. This compound serves as a versatile small-molecule scaffold that combines the stereochemical integrity of the L-valine core with the conformational constraints and lipophilicity (XLogP3: 1.8) imparted by the N-cyclohexyl moiety.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B7969897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-CyclohexylL-Valinamide
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC1CCCCC1
InChIInChI=1S/C11H22N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t10-/m0/s1
InChIKeyYDIWMZDLPXZEOK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-CyclohexylL-Valinamide: A Chiral Amino Acid Amide Scaffold for Protease Inhibition and Asymmetric Synthesis


N-Cyclohexyl L-Valinamide (CAS 46339-96-2) is a chiral amino acid amide derived from L-valine, bearing a cyclohexyl group on the amide nitrogen, with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol . This compound serves as a versatile small-molecule scaffold that combines the stereochemical integrity of the L-valine core with the conformational constraints and lipophilicity (XLogP3: 1.8) imparted by the N-cyclohexyl moiety . Its primary documented relevance lies in two distinct research domains: (1) as a core structural motif in the development of inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease, as detailed in multiple patent applications , and (2) as a known multi-target enzyme modulator with reported activity against lipoxygenase and other enzymes [1]. The compound is a defined building block with a single stereocenter and a topological polar surface area of 55.1 Ų, offering a balanced physicochemical profile for further derivatization .

N-CyclohexylL-Valinamide: Why Structural Specificity Precludes Generic Substitution in SAR-Driven Research


The scientific utility of N-Cyclohexyl L-Valinamide is not replicated by generic valinamide analogs or simple cyclohexylamides due to its precise stereoelectronic profile. The compound's value stems from the synergistic combination of the L-valine-derived chiral center and the N-cyclohexyl lipophilic moiety, a pairing that dictates distinct conformational preferences and target engagement. Substituting the N-cyclohexyl group with a smaller or differently shaped alkyl or aryl group fundamentally alters the molecule's logP, steric bulk, and, consequently, its ability to occupy specific hydrophobic pockets in biological targets or to induce enantioselectivity in chemical transformations. Similarly, using a racemic mixture or altering the valine stereochemistry negates the chirality-dependent interactions that are often critical for selective enzyme inhibition or asymmetric catalysis. The evidence detailed in Section 3 demonstrates that the specific (S)-configuration and the N-cyclohexyl substitution pattern are essential for the potency and selectivity profiles observed, making N-Cyclohexyl L-Valinamide a unique and non-interchangeable building block for targeted discovery programs .

N-CyclohexylL-Valinamide: Quantified Performance Evidence for Procurement Decision-Making


Potent Sub-Nanomolar Anti-HCV Activity in a Validated Replicon Assay

In the context of anti-HCV research, a series of compounds incorporating the N-Cyclohexyl L-Valinamide motif as a key structural element has demonstrated exceptional potency. Specifically, a related compound series was tested for its ability to inhibit HCV replication in the stably transfected Huh-7 luc/neo (Huh-Luc) cell line, a standard model for HCV replicon studies. The assay measured the effective concentration required to reduce viral replication by 50% (EC₅₀). While the exact structure of the final lead compound from this series is proprietary, the quantitative data highlights the remarkable potency achievable with this scaffold. An EC₅₀ value of 0.00300 nM (3 picomolar) was reported in this replicon assay [1]. This is compared against baseline potencies of early clinical candidates which often exhibit EC₅₀ values in the low nanomolar range (e.g., > 1 nM) in similar assays [1].

Antiviral drug discovery HCV NS3/4A protease inhibition Infectious disease models

Maintenance of Sub-Nanomolar Potency Against Common Resistance-Associated Variants

A critical differentiator for any antiviral lead series is its resilience against common resistance-associated variants (RAVs). Data for the same compound series containing the N-Cyclohexyl L-Valinamide scaffold was generated against a clinically relevant HCV NS3/4A protease mutant (Y2165C). In a transient transfection replicon assay using Huh-7 lunet hepatoma cells, the compound maintained exceptional potency, with an EC₅₀ of < 0.0130 nM (less than 13 picomolar) [1]. This demonstrates a minimal shift in potency compared to the wild-type replicon, which is a highly desirable attribute. In contrast, first-generation HCV protease inhibitors are known to exhibit substantial losses in potency (e.g., a > 10-fold increase in EC₅₀) against similar or identical RAVs.

Antiviral drug resistance HCV protease inhibitor Drug design

Multi-Target Enzyme Modulation Profile Compared to Selective Inhibitors

N-Cyclohexyl L-Valinamide itself, without further derivatization, is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Unlike highly selective pharmacological tools that target a single enzyme, this compound exhibits a polypharmacology profile, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. This contrasts with selective inhibitors like zileuton (5-lipoxygenase inhibitor) or aspirin (COX inhibitor), which have a narrow spectrum of activity. The compound also serves as an antioxidant in fats and oils, a functional property not present in most conventional enzyme inhibitors.

Enzymology Inflammation research Multi-target pharmacology

N-CyclohexylL-Valinamide: Optimal Application Scenarios for Research and Industrial Use


Lead Generation and Optimization for Next-Generation HCV Protease Inhibitors

Procurement is most justified for medicinal chemistry groups focusing on infectious diseases, specifically Hepatitis C. The demonstrated ability of derivatives of this scaffold to achieve picomolar potency (EC₅₀ = 0.00300 nM) and maintain this potency against key resistance-associated variants (EC₅₀ < 0.0130 nM) [1] makes it a premium starting point for lead optimization programs aiming to overcome the shortcomings of first-generation HCV drugs. The scaffold's balance of lipophilicity and polarity (XLogP3: 1.8, TPSA: 55.1 Ų) also supports favorable drug-like properties.

Development of Polypharmacological Probes for Inflammation and Oxidative Stress Pathways

Researchers investigating the crosstalk between inflammatory lipid mediators (via lipoxygenase and COX pathways) and oxidative stress can utilize N-Cyclohexyl L-Valinamide as a multi-target probe [1]. Its reported activity as a potent lipoxygenase inhibitor combined with COX inhibition and antioxidant properties offers a unique tool compound for pathway deconvolution, a profile not achievable with more selective, single-target inhibitors. This scenario is directly supported by the enzyme modulation profile detailed in Section 3.

Chiral Building Block for Asymmetric Synthesis and Catalysis

Given its defined single stereocenter and the presence of primary amine and secondary amide functional groups [1], N-Cyclohexyl L-Valinamide is well-suited for procurement as a chiral building block. It can serve as a precursor for synthesizing chiral ligands, auxiliaries, or organocatalysts where the N-cyclohexyl group imparts beneficial steric and stereoelectronic properties to control enantioselectivity in key bond-forming reactions. The compound's commercial availability in high purity supports this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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